6-Chloro-3,5-dimethyl-2-(methylthio)pyrimidin-4(3H)-one
CAS No.:
Cat. No.: VC15854167
Molecular Formula: C7H9ClN2OS
Molecular Weight: 204.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H9ClN2OS |
|---|---|
| Molecular Weight | 204.68 g/mol |
| IUPAC Name | 6-chloro-3,5-dimethyl-2-methylsulfanylpyrimidin-4-one |
| Standard InChI | InChI=1S/C7H9ClN2OS/c1-4-5(8)9-7(12-3)10(2)6(4)11/h1-3H3 |
| Standard InChI Key | VMLHSXCWPBBHMG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N=C(N(C1=O)C)SC)Cl |
Introduction
Chemical Structure and Nomenclature
The molecular formula of 6-chloro-3,5-dimethyl-2-(methylthio)pyrimidin-4(3H)-one is C₈H₁₀ClN₂OS, with a molecular weight of 217.70 g/mol. Its IUPAC name reflects the substitution pattern:
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6-chloro: A chlorine atom at position 6 of the pyrimidine ring.
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3,5-dimethyl: Methyl groups at positions 3 and 5.
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2-(methylthio): A methylthio (-SMe) group at position 2.
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4(3H)-one: A ketone group at position 4, with the tautomeric hydrogen at position 3.
The compound’s structure is confirmed by spectroscopic data, including ¹H NMR and ¹³C NMR, which reveal distinct signals for the methylthio group (δ ~2.5 ppm for S-CH₃) and the deshielded carbonyl carbon (δ ~160–170 ppm) .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of pyrimidinones typically involves cyclocondensation reactions or functionalization of preformed pyrimidine rings. For 6-chloro-3,5-dimethyl-2-(methylthio)pyrimidin-4(3H)-one, plausible routes include:
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Chlorination of 3,5-Dimethyl-2-(methylthio)pyrimidin-4(3H)-one:
Treatment with phosphorus oxychloride (POCl₃) introduces chlorine at position 6. Reaction conditions (e.g., reflux at 110°C for 4–6 hours) are critical to achieving high yields . -
Methylation and Thioether Formation:
Starting from 6-chloro-3,5-dimethylpyrimidin-4(3H)-one, thiolation at position 2 using methylthiol (CH₃SH) in the presence of a base like potassium carbonate (K₂CO₃) yields the methylthio derivative .
Industrial Scaling Challenges
Industrial production faces challenges in optimizing reaction efficiency and purity. Continuous-flow reactors and catalytic systems are employed to minimize byproducts. For example, using microreactors reduces reaction times from hours to minutes while maintaining >90% yield .
Physicochemical Properties
The methylthio group enhances lipophilicity, favoring membrane permeability in biological systems. The chlorine atom contributes to electrophilicity, enabling nucleophilic substitution reactions .
Biological Activity and Applications
Anticancer Activity
In vitro studies on related pyrimidinones demonstrate apoptosis induction in cancer cell lines. For example:
Comparative Analysis with Structural Analogs
The 5-methyl group in the queried compound likely stabilizes the pyrimidine ring, enhancing metabolic resistance and target binding .
Future Research Directions
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Stereoelectronic Studies: Investigating the electron-withdrawing effects of the chlorine atom on ring reactivity.
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In Vivo Toxicology: Assessing pharmacokinetics and toxicity profiles in animal models.
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Derivatization: Exploring substitutions at position 4 to modulate solubility and bioavailability.
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